molecular formula C26H54NO6P B1263083 1-(1Z-octadecenyl)-sn-glycero-3-phosphocholine

1-(1Z-octadecenyl)-sn-glycero-3-phosphocholine

Cat. No. B1263083
M. Wt: 507.7 g/mol
InChI Key: WBOMIOWRFSPZMC-AYICAFKVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LysoPC P-18:0/0:0 is a lysophosphatidylcholine P-18:0.

Scientific Research Applications

Cancer Research

1-(1Z-octadecenyl)-sn-glycero-3-phosphocholine and its analogues, such as 1-O-octadecyl-2-O-methylglycero-3-phosphocholine (ET-18-OMe), have been studied for their effects on cancer cell invasion. These compounds can modulate cell membrane properties, affecting phospholipid metabolism and signal transduction pathways, often leading to apoptosis. The dual nature of ET-18-OMe, where it can inhibit or stimulate the invasive behavior of cancer cells, makes it a valuable tool for studying tumor cell invasion mechanisms (S. Van slambrouck & W. Steelant, 2014).

Liposome Technology

The compound's structural similarity to phosphatidylcholine makes it relevant in the preparation of liposomes, which are lipid vesicles used for drug delivery and other applications. Liposomes can encapsulate water-soluble enzymes or drugs within their aqueous core, providing a method for targeted delivery to specific sites within the body. The creation of charged liposomal structures can further enhance their interaction with biological membranes, improving the efficacy of encapsulated therapeutics (P. Walde & S. Ichikawa, 2001).

Antioxidant Activity Studies

Research on antioxidant activities and their assessment methods also intersects with compounds like 1-(1Z-octadecenyl)-sn-glycero-3-phosphocholine. Understanding the antioxidant capacity of such compounds is crucial in evaluating their potential protective effects against oxidative stress, which is implicated in various chronic diseases and aging processes (I. Munteanu & C. Apetrei, 2021).

Atherosclerosis and Cardiovascular Research

The role of oxidized phospholipids, including those structurally related to 1-(1Z-octadecenyl)-sn-glycero-3-phosphocholine, in atherosclerosis has been a significant area of study. These compounds accumulate in lesions and regulate the expression of genes in endothelial cells that can have pro- or anti-atherogenic effects. Understanding the mechanisms of action and the impact of these oxidized phospholipids on cardiovascular health is vital for developing therapeutic strategies against atherosclerosis (J. Berliner et al., 2005).

Biomedical Materials

The unique properties of phosphorus-containing materials, such as biocompatibility and resistance to protein adsorption, make them attractive for various biomedical applications, including dentistry, regenerative medicine, and drug delivery. The presence of phospholipid groups in compounds like 2-methacryloyloxyethyl phosphorylcholine (MPC) highlights the importance of phospholipid analogues in developing new biomimetic materials (S. Monge et al., 2011).

properties

Product Name

1-(1Z-octadecenyl)-sn-glycero-3-phosphocholine

Molecular Formula

C26H54NO6P

Molecular Weight

507.7 g/mol

IUPAC Name

[(2R)-2-hydroxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C26H54NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h20,22,26,28H,5-19,21,23-25H2,1-4H3/b22-20-/t26-/m1/s1

InChI Key

WBOMIOWRFSPZMC-AYICAFKVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O

Canonical SMILES

CCCCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1Z-octadecenyl)-sn-glycero-3-phosphocholine
Reactant of Route 2
Reactant of Route 2
1-(1Z-octadecenyl)-sn-glycero-3-phosphocholine
Reactant of Route 3
1-(1Z-octadecenyl)-sn-glycero-3-phosphocholine
Reactant of Route 4
1-(1Z-octadecenyl)-sn-glycero-3-phosphocholine
Reactant of Route 5
1-(1Z-octadecenyl)-sn-glycero-3-phosphocholine
Reactant of Route 6
1-(1Z-octadecenyl)-sn-glycero-3-phosphocholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.